Strictosidinic acid

Overview

Description

Omiloxetine, also known as omiloextinum or omiloxetino, is a selective serotonin reuptake inhibitor (SSRI) that was developed as a potential antidepressant. It was initially researched by the Spanish pharmaceutical company Ferrer Internacional. Despite its promising preclinical results, the development of omiloxetine was discontinued in 2005 .

Mechanism of Action

Target of Action

Strictosidinic acid, a glycoside indole monoterpene alkaloid, primarily targets the serotonin (5-HT) system in the hippocampus of rats . It also exhibits an antiradical action against DPPH , a common method for measuring antioxidant capacity.

Mode of Action

This compound interacts with its targets by inhibiting precursor enzymes of 5-HT biosynthesis . This interaction leads to a significant reduction in 5-HT levels . It also seems to play a role in dopaminergic transmission, probably due to an inhibition of monoamine oxidase activity .

Biochemical Pathways

This compound is involved in the biosynthesis of monoterpene indole alkaloids . It is a key intermediate in the biosynthesis of camptothecin (CPT), a potent anticancer drug . In the CPT biosynthetic pathway, this compound coexists with 3α-(S)-strictosidine .

Result of Action

The action of this compound results in a significant reduction in 5-HT levels in the rat hippocampus . After treatment by intraperitoneal route (10 mg/kg), a 63.4% reduction in 5-HT levels and a 67.4% reduction in DOPAC values were observed . These results suggest that this compound may have potential effects on the central nervous system .

Biochemical Analysis

Biochemical Properties

Strictosidinic acid interacts with the enzymes involved in the biosynthesis of 5-HT, a neurotransmitter . By inhibiting these enzymes, this compound effectively reduces the levels of 5-HT . The nature of these interactions is inhibitory, leading to a decrease in the production of 5-HT .

Cellular Effects

This compound influences cell function by modulating the levels of 5-HT . As 5-HT plays a crucial role in various cellular processes, including cell signaling pathways and gene expression, the reduction in 5-HT levels caused by this compound can have significant effects on cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the precursor enzymes of 5-HT biosynthesis . By inhibiting these enzymes, this compound prevents the conversion of precursor molecules into 5-HT, thereby reducing the overall levels of 5-HT .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have peripheral analgesic and antipyretic activities

Metabolic Pathways

This compound is involved in the metabolic pathway of 5-HT biosynthesis . It interacts with the precursor enzymes of this pathway, inhibiting their activity and thereby reducing the production of 5-HT .

Preparation Methods

The synthesis of omiloxetine involves several key steps:

Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a crucial component of the molecule.

Introduction of Fluorophenyl Groups:

Formation of the Benzodioxole Group: The benzodioxole group is then introduced, which is essential for the compound’s activity as an SSRI.

Final Assembly: The final step involves the coupling of the previously formed intermediates to produce the final omiloxetine molecule.

Industrial production methods for omiloxetine would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.

Chemical Reactions Analysis

Omiloxetine undergoes several types of chemical reactions:

Oxidation: Omiloxetine can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: Omiloxetine can participate in substitution reactions, particularly involving the fluorophenyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: As a selective serotonin reuptake inhibitor, omiloxetine has been used in studies to understand the mechanisms of SSRIs and their interactions with serotonin transporters.

Biology: The compound has been used in research to explore its effects on serotonin levels in the brain and its potential therapeutic effects on mood disorders.

Medicine: Although its development was discontinued, omiloxetine was initially investigated as a potential treatment for depression and other mood disorders.

Industry: The compound’s unique chemical structure has made it a subject of interest in the development of new SSRIs and other related compounds.

Comparison with Similar Compounds

Omiloxetine is similar to other selective serotonin reuptake inhibitors such as fluoxetine, sertraline, and paroxetine. it has unique structural features, such as the presence of a benzodioxole group and specific fluorophenyl substitutions, which differentiate it from other SSRIs. These unique features contribute to its specific binding affinity and selectivity for the serotonin transporter.

Similar Compounds

- Fluoxetine

- Sertraline

- Paroxetine

- Citalopram

- Escitalopram

These compounds share a common mechanism of action but differ in their chemical structures, pharmacokinetics, and side effect profiles.

Biological Activity

Strictosidinic acid, an alkaloid derived from the Camptotheca acuminata plant, has garnered attention due to its significant biological properties. This article delves into the compound's biological activity, exploring its roles in various biochemical pathways, potential therapeutic effects, and the implications of its structural isomers.

Overview of this compound

This compound is a precursor in the biosynthesis of camptothecin (CPT), a potent anticancer agent. It is synthesized through a complex metabolic pathway involving tryptamine and secologanin. The compound exists in multiple isomeric forms, which can influence its biological activity and pharmacological potential.

Metabolic Pathways

This compound plays a crucial role in the biosynthesis of several important metabolites:

- Camptothecin Pathway : this compound and strictosamide are identified as critical bio-precursors for CPT in C. acuminata. Studies have shown that elicitors such as methyl jasmonate (MeJa) significantly enhance CPT levels by promoting the carbon metabolism and secondary metabolic pathways involved in this compound synthesis .

- Isomer Diversity : The presence of diastereomers of this compound has been documented, with variations in their accumulation across different plant tissues. For instance, the major accumulation sites for this compound were found to be in the shoot apex and young leaves, while mature leaves and roots showed lower levels .

Central Nervous System Effects

Research indicates that this compound exhibits promising effects on the central nervous system (CNS). A study involving rat models demonstrated that administration of this compound resulted in significant alterations in monoamine levels within the striatum, suggesting potential neuropharmacological applications . This finding warrants further investigation into its mechanisms and therapeutic uses.

Anticancer Properties

The role of this compound as a precursor for camptothecin underscores its potential anticancer activity. Camptothecin has been extensively studied for its ability to inhibit DNA topoisomerase I, leading to apoptosis in cancer cells. Thus, enhancing this compound production through biotechnological methods could increase camptothecin yield and efficacy .

Case Studies and Research Findings

- Elicitor-Induced Biosynthesis :

-

Tissue Distribution Analysis :

- In a comprehensive metabolite profiling study, this compound was found to be present in multiple isomeric forms across different tissues of C. acuminata. The study utilized UHPLC/MS techniques to analyze tissue samples, revealing distinct accumulation patterns that could influence pharmacological outcomes .

Data Tables

| Study | Finding | Methodology | Implication |

|---|---|---|---|

| Sadre et al., 2016 | This compound enhances CPT biosynthesis | Elicitor treatment (MeJa) | Potential for increased anticancer drug production |

| Pu et al., 2020 | Multiple isomers identified in plant tissues | UHPLC/MS analysis | Variability in biological activity based on isomer type |

| Zhang et al., 2021 | CNS effects observed post-administration | Rat model studies | Possible neuropharmacological applications |

Properties

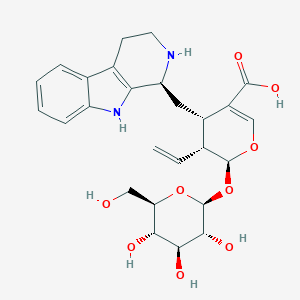

IUPAC Name |

(2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O9/c1-2-12-15(9-18-20-14(7-8-27-18)13-5-3-4-6-17(13)28-20)16(24(33)34)11-35-25(12)37-26-23(32)22(31)21(30)19(10-29)36-26/h2-6,11-12,15,18-19,21-23,25-32H,1,7-10H2,(H,33,34)/t12-,15+,18+,19-,21-,22+,23-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMIVMFGFIBAGC-IUNANRIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC3C4=C(CCN3)C5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)C[C@H]3C4=C(CCN3)C5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315444 | |

| Record name | Strictosidinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150148-81-5 | |

| Record name | Strictosidinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150148-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strictosidinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.